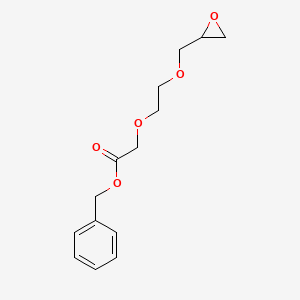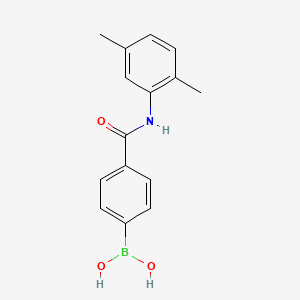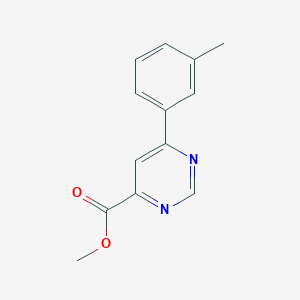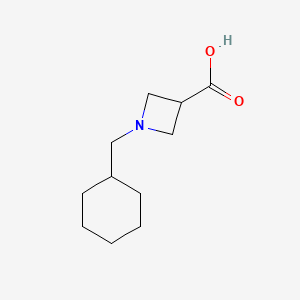
(2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester
Übersicht
Beschreibung
2-Oxiranylmethoxyethoxy)-acetic acid benzyl ester, more commonly known as OMEBE, is a compound that has been studied for its various applications in scientific research. OMEBE has been used in different research fields, ranging from biochemical and physiological studies to drug development. OMEBE is a derivative of acetic acid and has been used to study the effects of acetic acid in various areas.
Wissenschaftliche Forschungsanwendungen
OMEBE has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to study the effects of acetic acid on various systems. It has also been used in drug development, as it can be used to study the effects of drugs on various systems. OMEBE has also been used in studies of the metabolism of acetic acid, as well as in studies of its pharmacokinetics.
Wirkmechanismus
OMEBE is believed to act as an agonist of the G-protein coupled receptor GPR43. This receptor is involved in the regulation of inflammation, energy homeostasis, and glucose metabolism. OMEBE is thought to bind to GPR43 and activate the receptor, leading to the release of various signaling molecules that can affect various physiological processes.
Biochemical and Physiological Effects
OMEBE has been studied for its various effects on biochemical and physiological processes. In studies of inflammation, OMEBE has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce the levels of pro-inflammatory enzymes, such as COX-2 and iNOS. OMEBE has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
OMEBE has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it suitable for use in studies of biochemical and physiological processes. However, OMEBE is not suitable for use in studies of drug metabolism, as it is not metabolized by any known enzyme.
Zukünftige Richtungen
There are several potential future directions for the use of OMEBE in scientific research. It could be used to study the effects of acetic acid on various systems, such as the immune system and the cardiovascular system. It could also be used to study the effects of drugs on various systems, such as the nervous system and the gastrointestinal system. Additionally, OMEBE could be used to study the metabolism of acetic acid, as well as its pharmacokinetics. Finally, OMEBE could be used to study the effects of acetic acid on various diseases, such as cancer and diabetes.
Eigenschaften
IUPAC Name |
benzyl 2-[2-(oxiran-2-ylmethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c15-14(19-8-12-4-2-1-3-5-12)11-17-7-6-16-9-13-10-18-13/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPNEDIJCSENGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
![4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B1461593.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)

![Methyl imidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1461599.png)
![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
amine](/img/structure/B1461602.png)




